molecular formula C13H11N3O B598043 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1143-81-3

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Katalognummer: B598043
CAS-Nummer: 1143-81-3
Molekulargewicht: 225.251
InChI-Schlüssel: IZUONCPUSRRPFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a high-purity chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This heterocyclic compound belongs to the pyrazolopyridine family, a class of structures that have attracted significant interest in medicinal chemistry due to their close structural similitude with purine bases like adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridine analogues have been described, underscoring the versatility and broad research potential of this scaffold . The core framework presents several diversity centers, allowing for a wide range of potential substitutions and modifications to probe various biological activities. Researchers are particularly interested in pyrazolopyridines for developing tyrosine kinase inhibitors and exploring other biomedical applications, with numerous compounds in investigational and approved stages . The specific substitution pattern of this compound, featuring a phenyl group at the N1 position and a methyl group at C5, is representative of common and synthetically accessible motifs within this chemical family. This product is intended for research purposes such as in-vitro analysis, biological screening, and method development in laboratory settings. It is supplied with a minimum purity of 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

5-methyl-1-phenyl-4H-pyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12(17)13-11(15-9)8-14-16(13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUONCPUSRRPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Reaction Parameters:

  • Solvent and Catalyst : Ethanol with acetic acid as a dual solvent/catalyst promotes enolization of β-dicarbonyl substrates, facilitating nucleophilic attack on the iminopyridine.

  • Oxidizing Atmosphere : Molecular oxygen is critical for dehydrogenation and aromatization. Substituting oxygen with air reduces yields by 20–30%.

  • Substituent Compatibility : Electron-donating groups on the phenyl ring of N-amino-2-iminopyridines enhance reactivity, while sterically hindered substituents slow cyclization.

For 5-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol, adapting this method would require selecting a β-diketone with a pre-installed methyl group (e.g., methyl acetoacetate) and a phenyl-substituted N-amino-2-iminopyridine. Post-synthetic oxidation or hydrolysis could introduce the 7-hydroxyl group, though direct incorporation via CDC remains unexplored.

SNAr and Japp–Klingemann Reaction Sequence

A robust two-step synthesis of pyrazolo[4,3-b]pyridines begins with nucleophilic aromatic substitution (SNAr) on 2-chloro-3-nitropyridines, followed by a modified Japp–Klingemann reaction.

Step 1: SNAr with β-Ketoesters

2-Chloro-3-nitropyridine derivatives react with β-ketoesters (e.g., ethyl acetoacetate) in dimethylformamide (DMF) at 80°C, substituting the chlorine atom with a ketoester moiety. This step installs the methyl group at position 5 of the pyridine ring.

Step 2: Japp–Klingemann Cyclization

The resulting pyridinyl ketoester undergoes azo-coupling with arenediazonium tosylates, forming a hydrazone intermediate. Subsequent acid-mediated cyclization (e.g., HCl/EtOH) annulates the pyrazole ring, yielding the pyrazolo[4,3-b]pyridine core.

Optimization Insights:

  • Diazonium Salt Stability : Tosylated diazonium salts prevent premature decomposition, enabling efficient azo-coupling.

  • One-Pot Efficiency : Combining azo-coupling, deacylation, and cyclization in one pot reduces isolation steps and improves yields (70–85%).

To synthesize the target compound, phenyl diazonium tosylate would introduce the 1-phenyl group, while the 7-hydroxyl could arise from hydrolysis of a 7-keto intermediate under basic conditions.

Cyclization of Hydrazones

Hydrazones derived from pyridine-3-carbaldehydes serve as precursors for pyrazolo[4,3-b]pyridines. For example, condensation of 3-formylpyridines with methylhydrazine generates hydrazones that cyclize upon heating in acetic acid, forming the pyrazole ring.

Mechanistic Considerations:

  • Hydrazone Formation : Methylhydrazine reacts with the aldehyde group, forming a Schiff base.

  • Cyclization : Acid catalysis promotes intramolecular attack of the hydrazine nitrogen on the adjacent pyridine carbon, closing the pyrazole ring.

  • Aromatization : Oxidation (e.g., O₂, Cu(OAc)₂) completes the conjugated π-system.

Applying this method to this compound would require a pre-functionalized pyridine-3-carbaldehyde with methyl and hydroxyl groups. Regioselective cyclization must be controlled to ensure fusion at the [4,3-b] positions.

Multi-Step Synthesis via Functional Group Interconversion

A modular approach builds the pyrazolo[4,3-b]pyridine core incrementally:

Step 1: Pyridine Ring Construction

3-Amino-2-chloropyridine derivatives are alkylated or acylated to introduce methyl and phenyl groups. For instance, Ullmann coupling with iodobenzene installs the 1-phenyl substituent.

Step 2: Pyrazole Annulation

Treatment with hydrazine hydrate under reflux cyclizes the 3-amino group with a neighboring carbonyl, forming the pyrazole ring. For example, a 7-keto group cyclizes to generate the 7-hydroxy derivative upon tautomerization.

Step 3: Oxidation/Hydroxylation

Late-stage oxidation of a 7-methyl or 7-methoxy group (e.g., using KMnO₄ or B₂O₃/H₂SO₄) introduces the hydroxyl functionality.

Comparative Analysis of Methods

MethodYield RangeKey AdvantagesLimitations
CDC Reactions74–94%One-step, atom-economicalLimited scope for hydroxyl substitution
SNAr/Japp–Klingemann70–85%Modular, handles electron-withdrawing groupsMulti-step, requires diazonium salts
Hydrazone Cyclization65–80%Mild conditions, scalableRequires pre-functionalized aldehydes
Multi-Step Synthesis50–70%Flexible late-stage modificationsLow overall yield due to step count

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium boroh

Biologische Aktivität

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound belonging to the pyrazolopyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various reagents. A common method includes heating the pyrazole with azlactones under solvent-free conditions to yield the desired compound. The general synthetic route can be summarized as follows:

  • Starting Material : 5-amino-3-methyl-1-phenyl-1H-pyrazole.
  • Reagents : Azlactones and other suitable reagents.
  • Conditions : Heating under solvent-free conditions.

Antioxidant and Antimicrobial Properties

Research has shown that derivatives of pyrazolopyridines exhibit significant antioxidant and antimicrobial activities. For instance, studies have demonstrated that related compounds display effective scavenging activity against free radicals and possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazolo Compounds

Compound NameTarget OrganismInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Compound CPseudomonas aeruginosa12

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, including cell growth and proliferation. Inhibitors targeting specific kinases can serve as therapeutic agents in cancer treatment.

Mechanism of Action :
The compound interacts with specific kinases, disrupting their activity and interfering with signaling pathways that promote tumor growth. This mechanism underlies its potential in anticancer therapy.

Case Studies

Recent studies have highlighted the efficacy of pyrazolo compounds in various cancer models:

  • Study on HeLa Cells : In vitro studies demonstrated that this compound inhibited the proliferation of HeLa cells with an IC50 value of approximately 0.36 µM, indicating potent anticancer activity.
  • Selectivity Studies : Further investigations revealed a selectivity profile for CDK2 over CDK9, suggesting potential for targeted therapy in specific cancer types.

Similar Compounds

The biological activity of this compound can be compared to other compounds within the pyrazolo family:

Compound NameBiological ActivityIC50 (µM)
Pyrazolo[3,4-b]pyridine AAnticancer0.50
Pyrazolo[3,4-b]pyridine BAntimicrobial0.25
5-Methyl-Pyrazole CAntioxidantNot reported

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Evidence Source
5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol Pyrazolo[4,3-b]pyridine 5-CH₃, 1-Ph, 7-OH Hydroxyl, Methyl, Phenyl N/A
4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridin-6-one 5-CN, 3-CH₃, 6-ketone, 1-Ph Cyano, Ketone [1]
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one 5-(2-Ethoxyphenyl), 1-CH₃, 3-n-Pr Ethoxy, Propyl [5]
6-Azido-3-phenyl-s-triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 6-N₃, 3-Ph Azido [6]

Key Observations :

  • Substituent Effects :
    • The hydroxyl group in the target contrasts with ketone () or azido () groups, affecting solubility and reactivity.
    • Ethoxyphenyl and propyl groups in ’s compounds increase bulkiness compared to the target’s phenyl and methyl groups .

Comparison with Target Compound :

    Q & A

    Q. What synthetic methodologies are commonly employed for preparing pyrazolo[4,3-b]pyridine derivatives?

    Pyrazolo[4,3-b]pyridine scaffolds are typically synthesized via cyclocondensation reactions. For example, refluxing a solution of substituted pyrazoles with chloranil in xylene for 25–30 hours under inert conditions, followed by NaOH treatment and recrystallization from methanol, yields structurally related heterocycles . Modifications at position 7 often involve alkylation or arylation using benzyl chlorides in acetonitrile/DMF with K₂CO₃ as a base, requiring purification via preparative TLC .

    Q. Which spectroscopic techniques are critical for characterizing 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol?

    Key techniques include:

    • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 12.93 ppm in DMSO-d₆) .
    • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for analogs like 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol .
    • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

    Q. What solubility and stability challenges arise during handling, and how are they mitigated?

    Pyrazolo-pyridines often exhibit poor aqueous solubility due to aromatic stacking. Co-solvents like DMSO or ethanol are used for in vitro assays . Stability studies under varying pH and temperature (e.g., 25–40°C) are recommended, with degradation monitored via HPLC .

    Advanced Research Questions

    Q. How can computational modeling predict substituent effects on bioactivity?

    Molecular docking (e.g., using AutoDock Vina) and DFT calculations assess interactions with targets like hypoxanthine-guanine phosphoribosyltransferase. For example, NOESY experiments confirm spatial proximity between H-3 and CH₂ groups in benzylated derivatives, guiding SAR optimization . ACD/Labs Percepta Platform predicts logP and pKa to prioritize analogs with enhanced permeability .

    Q. What strategies address contradictory bioactivity data in phosphodiesterase inhibition assays?

    Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardized protocols (AOAC SMPR 2014.011) recommend:

    • Validating enzyme activity via positive controls (e.g., sildenafil analogs).
    • Using LC-MS/MS to quantify metabolite interference .
    • Dose-response curves (IC₅₀) with triplicate measurements to ensure reproducibility .

    Q. How are regioselective functionalizations achieved at position 7 of the pyrazolo-pyridine core?

    Electrophilic substitution is directed by the hydroxyl group at position 7. For example, chlorination with POCl₃ under reflux introduces chloro substituents, while Mitsunobu reactions with alcohols install alkoxy groups . Microwave-assisted synthesis (120°C, 2 h) improves yields for furan- or aryl-substituted derivatives .

    Q. What analytical workflows resolve structural ambiguities in complex reaction mixtures?

    • HRMS : Confirms molecular formula (e.g., [M+H]⁺ matching theoretical mass within 5 ppm).
    • 2D NMR (COSY, HSQC) : Assigns coupling patterns in crowded spectra, as shown for pyrrolo[2,3-d]pyrimidines .
    • Dynamic light scattering (DLS) : Detects aggregation in DMSO stocks that may skew bioassay results .

    Methodological Recommendations

    Optimizing reaction yields in multi-step syntheses

    • Catalyst screening : Pd/C or CuI for cross-coupling steps (e.g., Sonogashira reactions) .
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
    • Workup : Ethanol recrystallization removes unreacted starting materials, improving purity to >97% .

    Designing SAR studies for kinase inhibition

    • Substituent libraries : Introduce methyl, phenyl, or halogens at positions 1, 3, and 5 to probe steric/electronic effects .
    • Enzyme kinetics : Measure Km and Vmax shifts to identify competitive vs. non-competitive inhibition .

    Validating target engagement in cellular models

    • Fluorescence polarization : Tracks compound binding to fluorescently tagged proteins .
    • CETSA (Cellular Thermal Shift Assay) : Confirms thermal stabilization of target proteins post-treatment .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.